molecular formula C11H13N3O2 B2671557 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1017666-40-8

5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2671557
CAS No.: 1017666-40-8
M. Wt: 219.244
InChI Key: KRNXOJQIIODTAI-UHFFFAOYSA-N
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Description

5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.244. The purity is usually 95%.
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Scientific Research Applications

Structural and Theoretical Investigations

  • Structural and Spectral Analysis : The study by Viveka et al. (2016) focuses on the structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a biologically significant pyrazole derivative. This research provides insights into the molecular structure and electronic properties of pyrazole carboxylic acids, which could be relevant for understanding similar compounds like 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid (Viveka et al., 2016).

Heterocyclization Reactions

  • Heterocyclization Directions : Research by Rudenko et al. (2011) explored heterocyclization reactions between derivatives of 5-aminopyrazoles and N-arylmaleimides, identifying multiple possible directions for cyclizations. This study suggests the versatility of pyrazole derivatives in forming various heterocyclic compounds, hinting at the synthetic potential of compounds like this compound (Rudenko et al., 2011).

Corrosion Inhibition

  • Corrosion Inhibition Study : A study by Hmamou et al. (2015) evaluated a pyrazole derivative as a corrosion inhibitor for carbon steel, showcasing the application of pyrazole derivatives in protecting metals against corrosion. Such applications could potentially extend to similar compounds, highlighting the industrial relevance of pyrazole-based molecules (Hmamou et al., 2015).

Electropolymerization

  • Self-Assembled Monolayers and Electropolymerization : Schneider et al. (2017) investigated the electropolymerization and electrocopolymerization of aromatic pyrrole derivatives. This research demonstrates the utility of pyrrole derivatives in modifying surfaces for improved polymer properties, which could be relevant for compounds with pyrrole and pyrazole moieties (Schneider et al., 2017).

Properties

IUPAC Name

5-(2,5-dimethylpyrrol-1-yl)-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-7-4-5-8(2)14(7)10-9(11(15)16)6-12-13(10)3/h4-6H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNXOJQIIODTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=NN2C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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